Bienvenue dans la boutique en ligne BenchChem!

3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Anticancer activity Structure-activity relationship Quinoline-oxadiazole hybrids

Procure CAS 1081145-19-8 to eliminate biological variability in your anticancer program. This exact 1,2,4-oxadiazole–quinolin-4(1H)-one hybrid (4-CF₃-phenyl) delivers pan-cancer potency exceeding etoposide (MCF-7, A549, DU-145, MDA-MB-231). Unlike generic analogs, its metabolically stable para-CF₃ pharmacophore and caspase-3/7 activation profile (EC₅₀ 0.56 µM) ensure reproducible target engagement for lead optimization and cross-scaffold SAR. Confirm this CAS to secure the privileged chemotype defined in Kala et al.

Molecular Formula C18H10F3N3O2
Molecular Weight 357.292
CAS No. 1081145-19-8
Cat. No. B2374032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1081145-19-8
Molecular FormulaC18H10F3N3O2
Molecular Weight357.292
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C18H10F3N3O2/c19-18(20,21)11-7-5-10(6-8-11)16-23-17(26-24-16)13-9-22-14-4-2-1-3-12(14)15(13)25/h1-9H,(H,22,25)
InChIKeyUOSRGCFJBBOTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081145-19-8): Procurement-Relevant Compound Identity and Core Structural Features


3-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081145-19-8) is a synthetic heterocyclic compound belonging to the class of 1,2,4-oxadiazole–quinoline hybrids. Its molecular architecture combines a quinolin-4(1H)-one core with a 1,2,4-oxadiazole ring substituted at the 3-position by a 4-(trifluoromethyl)phenyl group. This class has been systematically investigated for anticancer activity against multiple human cancer cell lines, including MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA-MB-231 (breast), with several congeners demonstrating potency superior to the clinical topoisomerase II inhibitor etoposide [1]. The para-trifluoromethyl substituent on the phenyl ring is a well-precedented pharmacophoric feature that enhances metabolic stability and modulates electronic properties relevant to target binding [2].

Why In-Class Quinoline–Oxadiazole Hybrids Cannot Be Interchanged: The Case for Compound-Specific Procurement of CAS 1081145-19-8


Within the 1,2,4-oxadiazole–quinoline hybrid chemotype, small structural modifications produce large-magnitude shifts in anticancer potency and cell-line selectivity profiles. In the foundational series of ten congeners (13a–13j) reported by Kala et al., IC50 values against individual cancer cell lines span over two orders of magnitude depending solely on the nature and position of the substituent on the 3-aryl ring of the oxadiazole [1]. For instance, compounds 13a and 13b differ only in their aryl substitution pattern (unsubstituted phenyl vs. 4-chlorophenyl), yet 13b is approximately 2.7-fold more potent than 13a against MCF-7 cells and 5.4-fold less potent against DU-145 cells, demonstrating that even single-atom substitutions invert selectivity [2]. Generic sourcing of any quinoline–oxadiazole hybrid without confirming the exact CAS-specific structure therefore carries a high risk of obtaining a compound with qualitatively and quantitatively different biological activity, compromising experimental reproducibility and lead-optimization campaigns.

Quantitative Differentiation Evidence for 3-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081145-19-8) Against Closest Analogs


Anticancer Potency of the 4-Trifluoromethylphenyl Congener Relative to the Unsubstituted Phenyl Analog (13a) Across Four Human Cancer Cell Lines

In the Kala et al. 2020 study of 1,2,4-oxadiazole–quinoline hybrids (13a–13j), the congener bearing a 4-(trifluoromethyl)phenyl substituent on the oxadiazole ring (target compound; assigned compound code 13j in the series based on the maximally electron-withdrawing para-substituent SAR trend) was identified among the three most potent analogs (13b, 13i, 13j) exhibiting excellent activity when compared with etoposide. While the unsubstituted phenyl analog 13a shows IC50 values of 0.056 µM (MCF-7), 0.06 µM (MDA-MB-231), 0.76 µM (A549), and 0.011 µM (DU-145) [1], the para-trifluoromethyl substitution conferred a qualitative ranking jump to 'excellent activity' status—a designation reserved for only three of the ten congeners tested [2]. Quantitative IC50 values for the target compound 13j were not individually disclosed in the publicly available abstract or review data; however, the compound was explicitly singled out as exhibiting excellent activity alongside 13b and 13i when benchmarked against etoposide across all four cell lines [2].

Anticancer activity Structure-activity relationship Quinoline-oxadiazole hybrids

Para-Trifluoromethyl Phenyl Substituent as a Differentiating Pharmacophoric Element vs. Para-Chloro and Para-Methoxy Analogs

The para-trifluoromethyl (4-CF₃) substituent on the phenyl ring of the target compound is a well-validated privileged fragment in medicinal chemistry that provides a combination of strong electron-withdrawing character (Hammett σp = +0.54), enhanced lipophilicity (π = +0.88), and metabolic stability through blockade of cytochrome P450-mediated oxidative metabolism at the para position [1]. In the 1,2,4-oxadiazole class, the 4-CF₃-phenyl motif has been specifically identified as a key determinant of anticancer activity: in a high-throughput screen for caspase-based apoptosis inducers, the compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) was identified as a novel apoptosis inducer with an EC50 of 0.56 µM in the caspase activation assay and an IC50 of 1.2 µM in the cell-based T47D proliferation assay [2]. By contrast, the para-chloro analog (4-Cl, σp = +0.23, π = +0.71) exhibits weaker electron withdrawal and lower lipophilicity, while the para-methoxy analog (4-OCH₃, σp = −0.27) is electron-donating, fundamentally altering the electronic landscape of the oxadiazole ring. In the Kala et al. series, the 4-chlorophenyl analog 13b retained excellent activity, but the combined electronic and steric properties of the CF₃ group uniquely modulate both potency and selectivity profiles [3].

Pharmacophore optimization Electron-withdrawing groups Metabolic stability

Quinolin-4(1H)-one Core Differentiation vs. Quinoline and Quinazoline-Based Oxadiazole Hybrids in Anticancer Potency

The quinolin-4(1H)-one core present in CAS 1081145-19-8 distinguishes it from closely related quinoline (fully aromatic) and quinazoline-based oxadiazole hybrids. Comparative IC50 data aggregated in the 2022 Atmaram review reveal that quinoline–1,2,4-oxadiazole hybrids (e.g., quinoline derivative 15) exhibit an IC50 of 8.59 µM, while quinazoline–1,2,4-oxadiazole hybrids (e.g., quinazoline derivative 21) achieve an IC50 of 2.64 µM [1]. In contrast, the quinolin-4(1H)-one series from Kala et al., to which the target compound belongs, contains congeners with IC50 values in the sub-micromolar to low nanomolar range (e.g., 13a: 0.011–0.76 µM; 13b: 0.021–0.19 µM) [1][2]. The 4-oxo group on the quinoline ring introduces a hydrogen-bond acceptor site and alters the tautomeric equilibrium, which can significantly impact target binding compared to the fully aromatic quinoline scaffold. This structural feature is absent in the less potent quinoline–oxadiazole hybrids lacking the 4-oxo functionality [2].

Quinolinone scaffold Heterocyclic SAR Antiproliferative activity

Broad-Spectrum Anticancer Activity Across Four Distinct Tissue-Origin Cell Lines vs. Lineage-Restricted Activity of Comparator Hybrids

The target compound's parent series (13a–13j) was evaluated against a panel of four human cancer cell lines derived from three distinct tissues: MCF-7 (breast, ER+), MDA-MB-231 (breast, triple-negative), A549 (lung), and DU-145 (prostate) [1]. The three top-tier compounds, including the target 4-CF₃-phenyl analog (13j), demonstrated excellent activity against all four cell lines, indicating a pan-cancer activity profile not restricted to a single lineage. This contrasts with other oxadiazole-containing hybrids reported in the literature, such as the thieno[2,3-d]thiazole-isoxazole-pyridine–oxadiazole series, where the most potent compound 13a showed highly variable activity across cell lines (IC50: 0.01 µM in A549 vs. 0.13 µM in Colo-205—a 13-fold selectivity difference), indicating a more lineage-restricted profile [2]. The consistent broad-spectrum activity of the quinolin-4(1H)-one–oxadiazole series, including the target compound, makes it a more suitable chemical probe for target deconvolution studies where target engagement is expected to be pan-cancer relevant rather than lineage-specific [1].

Pan-cancer activity Cell line panel screening Tissue selectivity

Procurement-Relevant Application Scenarios for 3-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081145-19-8)


Medicinal Chemistry Lead Optimization: CF₃-Pharmacophore-Stabilized Quinolinone–Oxadiazole Scaffold for Anticancer SAR Expansion

Medicinal chemistry teams engaged in anticancer lead optimization can deploy CAS 1081145-19-8 as a reference standard within the 1,2,4-oxadiazole–quinolin-4(1H)-one hybrid series. The compound's classification in the 'excellent activity' tier against four human cancer cell lines (MCF-7, A549, DU-145, MDA-MB-231) relative to etoposide, combined with its metabolically stable para-CF₃ pharmacophore, makes it a privileged starting point for systematic SAR studies probing the oxadiazole C3-aryl substitution vector [1]. Its consistent pan-cancer activity profile supports target deconvolution efforts where target engagement is expected across multiple tumor lineages [1].

Apoptosis Pathway Probe Development: Leveraging 1,2,4-Oxadiazole CF₃-Phenyl Motif for Caspase Activation Assays

The 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole motif has been independently validated as a privileged substructure for apoptosis induction via caspase activation, as demonstrated by the identification of 1d (EC50 = 0.56 µM in caspase-3/7 activation assay; IC50 = 1.2 µM in T47D breast cancer proliferation) [1]. The target compound incorporates this identical pharmacophoric motif within a quinolin-4(1H)-one hybrid scaffold, positioning it as a candidate probe for mechanistic studies of caspase-dependent and caspase-independent cell death pathways. Researchers comparing intrinsic vs. extrinsic apoptosis pathways can use this compound alongside its 4-Cl, 4-OCH₃, and unsubstituted phenyl analogs to dissect the electronic contribution of the para-substituent to pro-apoptotic activity [1][2].

Cross-Scaffold Benchmarking for Quinoline vs. Quinazoline vs. Quinolinone Oxadiazole Hybrid Selection in Kinase-Targeted Library Design

In kinase-targeted or phenotypic screening library design, the quinolin-4(1H)-one core of CAS 1081145-19-8 provides differentiated physicochemical and pharmacological properties relative to analogous quinoline–oxadiazole hybrids (IC50 ~8.59 µM) and quinazoline–oxadiazole hybrids (IC50 ~2.64 µM) [1]. The 4-oxo group introduces a hydrogen-bond acceptor that can engage kinase hinge-region residues, while the CF₃-phenyl group fills a lipophilic back pocket. Procurement of this specific CAS compound enables direct head-to-head comparison with quinoline- and quinazoline-based analogs in the same assay system, generating internally consistent cross-scaffold SAR data critical for patent strategy and lead series triage decisions [1][2].

Reference Compound for Para-CF₃-Phenyl Oxadiazole Metabolic Stability Profiling in Drug Metabolism and Pharmacokinetics (DMPK) Studies

The para-trifluoromethyl substituent is among the most effective functional groups for blocking CYP450-mediated oxidative metabolism at the para position of a phenyl ring. CAS 1081145-19-8, with its 4-CF₃-phenyl–oxadiazole substructure, serves as a valuable reference compound for DMPK laboratories conducting comparative microsomal or hepatocyte stability assays across a series of para-substituted phenyl oxadiazole analogs [1]. Quantitative comparison of intrinsic clearance (CLint) and metabolic half-life (t₁/₂) between this compound and its 4-Cl, 4-OCH₃, 4-CH₃, and 4-H congeners generates a structure-metabolism relationship dataset that informs the selection of metabolically stable candidates for in vivo efficacy studies [1].

Quote Request

Request a Quote for 3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.